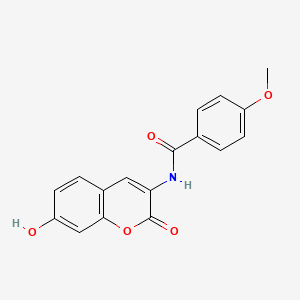

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a coumarin moiety linked to a 4-methoxybenzamide group, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide typically involves the acylation of 7-hydroxy-2H-chromen-2-one (also known as 7-hydroxycoumarin) with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction being conducted at room temperature for a few hours to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the coumarin moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.

Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of coumarins, including N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

Coumarin derivatives are known for their antioxidant capabilities, which help in neutralizing free radicals in biological systems. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro. These properties suggest its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests potential therapeutic applications in cognitive disorders .

Case Study 1: Antimicrobial Screening

A study evaluated various coumarin derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound showed promising results, inhibiting bacterial growth at low concentrations compared to standard antibiotics.

Case Study 2: Neuroprotective Activity

In a model of neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent .

Mécanisme D'action

The biological activity of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is primarily attributed to its ability to interact with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase, which are involved in neurological processes. The methoxybenzamide group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Umbelliferone (7-hydroxycoumarin): A naturally occurring coumarin with similar biological activities.

Esculetin (6,7-dihydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.

Ferulic Acid: A phenolic compound with antioxidant and anticancer activities.

Uniqueness

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is unique due to the presence of both the coumarin and methoxybenzamide moieties, which confer enhanced biological activity and specificity. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Activité Biologique

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide is a compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a hydroxyl group at the 7-position and a methoxybenzamide moiety. Its molecular formula is C17H13NO4, with a molecular weight of approximately 299.29 g/mol. The structural formula can be represented as follows:

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which help mitigate oxidative stress in cells by scavenging free radicals.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and mediators, reducing inflammation in various models.

- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that this compound possesses potent antioxidant capabilities. In vitro studies have shown that it significantly reduces markers of oxidative stress, such as malondialdehyde (MDA) levels, while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anticancer Studies

A notable study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.3 | Inhibition of proliferation |

Cardioprotective Effects

In a rat model of myocardial infarction induced by isoproterenol, this compound demonstrated cardioprotective effects. It significantly reduced cardiac injury markers and improved lipid profiles, suggesting its potential as a therapeutic agent for heart diseases .

Case Studies

- Myocardial Infarction Model : A study involving rats showed that pretreatment with this compound reduced myocardial damage by decreasing oxidative stress markers and improving cardiac function post-infarction .

- Cancer Cell Lines : In vitro studies on MCF-7 cells revealed that the compound inhibited cell growth by inducing apoptosis, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

N-(7-hydroxy-2-oxochromen-3-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-22-13-6-3-10(4-7-13)16(20)18-14-8-11-2-5-12(19)9-15(11)23-17(14)21/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGKTXNLARSZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.